molecular formula C10H15NS B183644 N-(thiophen-3-ylmethyl)cyclopentanamine CAS No. 892592-57-3

N-(thiophen-3-ylmethyl)cyclopentanamine

Cat. No.: B183644
CAS No.: 892592-57-3
M. Wt: 181.3 g/mol
InChI Key: XBPRHSCVSGJXIW-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)cyclopentanamine is a heterocyclic compound with the molecular formula C10H15NS and a molecular weight of 181.2978 g/mol . This compound features a cyclopentanamine moiety attached to a thiophene ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Scientific Research Applications

N-(thiophen-3-ylmethyl)cyclopentanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopentanamine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiophen-3-ylmethyl)cyclopentanamine is unique due to its specific combination of a cyclopentanamine moiety and a thiophene ring. This structure imparts distinct chemical properties and potential biological activities that are not observed in its analogs .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-2-4-10(3-1)11-7-9-5-6-12-8-9/h5-6,8,10-11H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPRHSCVSGJXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406039
Record name N-(thiophen-3-ylmethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892592-57-3
Record name N-(thiophen-3-ylmethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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